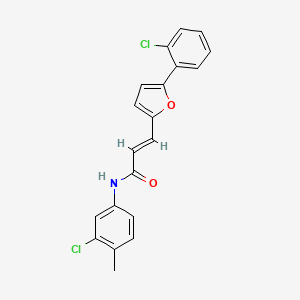

N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide

Description

N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide (Molecular formula: C₂₀H₁₅Cl₂NO₂; monoisotopic mass: 371.047984) is an acrylamide derivative featuring a furan-2-yl core substituted with a 2-chlorophenyl group at the 5-position and an acrylamide chain terminating in a 3-chloro-4-methylphenyl substituent . Its stereochemistry is defined by the (2E)-configuration, ensuring planar geometry critical for intermolecular interactions.

Properties

CAS No. |

853348-29-5 |

|---|---|

Molecular Formula |

C20H15Cl2NO2 |

Molecular Weight |

372.2 g/mol |

IUPAC Name |

(E)-N-(3-chloro-4-methylphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C20H15Cl2NO2/c1-13-6-7-14(12-18(13)22)23-20(24)11-9-15-8-10-19(25-15)16-4-2-3-5-17(16)21/h2-12H,1H3,(H,23,24)/b11-9+ |

InChI Key |

XZHYGUODSWWJSC-PKNBQFBNSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl)Cl |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:

Formation of the furan ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution reactions:

Acrylamide formation: The final step involves the reaction of the substituted phenyl-furan compound with acryloyl chloride in the presence of a base to form the acrylamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as amines or alcohols.

Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, highlighting substituent variations and molecular properties:

Key Observations:

- Chlorophenyl vs. Methylphenyl Substituents: The target compound and its 2,4-dimethylphenyl analog (C₂₁H₁₈ClNO₂) differ in the aromatic substituent on the acrylamide nitrogen.

- Heterocyclic Variations : Replacement of furan with isoxazole (e.g., in ) introduces a nitrogen-oxygen heterocycle, altering electronic properties and hydrogen-bonding capacity.

- Bioactive Motifs : The sulfamoylphenyl analog (C₁₄H₁₂N₂O₃S) demonstrates inhibition of SARS helicase, suggesting that furan-acrylamide scaffolds may broadly target viral enzymes .

Physicochemical Data:

- Melting Points: While the target compound’s melting point is unreported, structurally related acrylamides exhibit high melting points (e.g., 218–232°C for morpholinophenyl derivatives in ), suggesting crystalline stability.

- Solubility: Chlorine substituents likely reduce aqueous solubility compared to methyl or morpholino groups, as observed in .

Biological Activity

N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a synthetic compound belonging to the class of acrylamides, characterized by the presence of a furan ring and chlorinated phenyl groups. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is defined by the following IUPAC name:

| Property | Details |

|---|---|

| IUPAC Name | N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide |

| Molecular Formula | C18H14Cl2N2O |

| Molecular Weight | 348.22 g/mol |

| Melting Point | Not specified in available literature |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide. The compound exhibits significant activity against a range of pathogens. For instance, a study reported minimum inhibitory concentration (MIC) values indicating effective bactericidal properties against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.30 |

Anticancer Activity

The compound has also shown promising results in anticancer assays. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, notably HepG2 (human liver cancer cells). The mechanism appears to involve the activation of caspases, leading to programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 0.65 |

| MCF-7 (breast cancer) | 1.12 |

The biological activity of N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide may be attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may modulate pathways involving nicotinic acetylcholine receptors, which are implicated in various neurological processes.

Case Studies

- Study on Apoptosis Induction : A study investigated the effects of the compound on HepG2 cells, revealing that it caused significant cell cycle arrest at the G2/M phase and increased pre-G1 apoptosis levels, indicating its potential as an anticancer agent .

- Antimicrobial Synergy : Another study explored the synergistic effects of this compound when combined with traditional antibiotics like ciprofloxacin, showing enhanced efficacy against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.